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Compound of Interest

Compound Name: 2-Fluoro-3-iodo-6-methylpyridine

Cat. No.: B1360902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive characterization of 2-Fluoro-3-iodo-6-
methylpyridine, a key halogenated pyridine derivative utilized in modern synthetic chemistry.

With its unique substitution pattern, this compound serves as a versatile building block,

particularly in the synthesis of novel pharmaceutical agents and complex organic molecules.

This document outlines its physicochemical properties, spectral data, a proposed synthetic

pathway with detailed experimental protocols, and its applications in cross-coupling reactions.

The information is structured to be a practical resource for researchers in organic synthesis and

drug discovery.

Chemical Identity and Physical Properties
2-Fluoro-3-iodo-6-methylpyridine is a substituted pyridine ring with fluorine, iodine, and

methyl groups at positions 2, 3, and 6, respectively. This arrangement of functional groups

provides distinct reactivity, making it a valuable intermediate in organic synthesis.
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Property Value Reference

CAS Number 884494-48-8

Molecular Formula C₆H₅FIN [1]

Molecular Weight 237.01 g/mol

Appearance White to yellow solid [2]

Boiling Point 233.1 °C at 760 mmHg

Storage Temperature
2-8°C, Keep in dark place,

Inert atmosphere
[1]

Spectral Data
The following sections provide an overview of the expected spectral data for 2-Fluoro-3-iodo-
6-methylpyridine based on available information and spectroscopic principles.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons and a methyl group

singlet. The chemical shifts and coupling constants will be influenced by the electronic effects

of the fluorine, iodine, and nitrogen atoms.

Assignment
Expected Chemical Shift
(ppm)

Multiplicity

Pyridine-H (position 4 or 5) δ 7.0-8.0 Doublet

Pyridine-H (position 4 or 5) δ 7.0-8.0 Doublet

Methyl Protons (-CH₃) δ ~2.5 Singlet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of

the pyridine ring and the methyl group. The carbon atoms directly attached to fluorine and

iodine will exhibit characteristic chemical shifts and coupling with the fluorine atom.
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Assignment Expected Chemical Shift (ppm)

C-F ~160-165 (d, ¹JCF)

C-I ~90-100

C-CH₃ ~150-155

Pyridine-C ~120-140

Pyridine-C ~120-140

-CH₃ ~20-25

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N,

and C-F bonds.

Functional Group
Expected Absorption Band
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000-3100 Medium

C=C and C=N Stretch 1400-1600 Medium to Strong

C-F Stretch 1150-1250 Strong

C-H Bend (Aromatic) 800-900 Medium

Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 237.

Key fragmentation patterns would likely involve the loss of iodine, a methyl radical, or other

fragments.
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m/z Assignment

237 [M]⁺

222 [M - CH₃]⁺

110 [M - I]⁺

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-iodo-6-
methylpyridine is not readily available in the public domain. However, a plausible synthetic

route can be proposed based on established methodologies for the halogenation of pyridine

derivatives.

Proposed Synthetic Pathway
A likely synthetic route starts from the commercially available 2-Fluoro-6-methylpyridine,

followed by a regioselective iodination reaction.

2-Fluoro-6-methylpyridine 2-Fluoro-3-iodo-6-methylpyridineIodination

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-3-iodo-6-methylpyridine.

Experimental Protocol: Iodination of 2-Fluoro-6-
methylpyridine (Proposed)
This protocol is a general guideline based on similar iodination reactions of fluorinated

pyridines.

Materials:

2-Fluoro-6-methylpyridine

N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate for elution

Procedure:

To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-

Iodosuccinimide (1.1 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC

or GC-MS.

Upon completion, quench the reaction by the addition of saturated aqueous sodium

thiosulfate solution.

Separate the organic layer, and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield 2-Fluoro-3-iodo-6-methylpyridine.

Applications in Cross-Coupling Reactions
2-Fluoro-3-iodo-6-methylpyridine is an excellent substrate for various palladium-catalyzed

cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position. The

presence of the iodine atom makes it particularly reactive in these transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring

and a wide range of organoboron compounds.

2-Fluoro-3-iodo-6-methylpyridine 3-Aryl/Vinyl-2-fluoro-6-methylpyridineArB(OH)₂, Pd Catalyst, Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 2-Fluoro-3-iodo-6-methylpyridine.

General Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, combine 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq), the desired aryl

or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base

(e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or GC-MS).

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl

acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond with terminal alkynes.

2-Fluoro-3-iodo-6-methylpyridine 3-Alkynyl-2-fluoro-6-methylpyridineTerminal Alkyne, Pd/Cu Catalyst, Base

Click to download full resolution via product page

Caption: Sonogashira coupling of 2-Fluoro-3-iodo-6-methylpyridine.

General Protocol for Sonogashira Coupling:

To a solution of 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq)

in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03

eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and an amine base (e.g., triethylamine, 2.5

eq).

Degas the mixture and stir under an inert atmosphere at room temperature or with gentle

heating.

Monitor the reaction by TLC or GC-MS.

Upon completion, filter the reaction mixture through a pad of celite and concentrate the

filtrate.

Partition the residue between water and an organic solvent.

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination
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This reaction allows for the formation of a C-N bond, providing access to 3-amino-2-fluoro-6-

methylpyridine derivatives.

2-Fluoro-3-iodo-6-methylpyridine 3-Amino-2-fluoro-6-methylpyridineAmine, Pd Catalyst, Base

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination of 2-Fluoro-3-iodo-6-methylpyridine.

General Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium

precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium

tert-butoxide).

Add 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq) and the desired amine (1.2 eq).

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC

or LC-MS).

After cooling, quench the reaction, dilute with an organic solvent, and wash with water and

brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety and Handling
2-Fluoro-3-iodo-6-methylpyridine should be handled by trained professionals in a well-

ventilated laboratory. Appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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2-Fluoro-3-iodo-6-methylpyridine is a highly functionalized pyridine derivative with significant

potential as a building block in organic synthesis. Its well-defined reactivity, particularly in

palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate for the

construction of complex molecules in the pharmaceutical and materials science industries. This

guide provides a foundational understanding of its properties, spectral characteristics, and

synthetic utility to aid researchers in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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